Isobutyl 2-(2-bromophenyl)acetate
Description
Isobutyl 2-(2-bromophenyl)acetate is an organic ester compound characterized by an isobutyl ester group attached to a 2-(2-bromophenyl)acetic acid backbone. Its molecular structure comprises a brominated aromatic ring at the ortho position, a methylene bridge (-CH₂-), and an isobutyloxy carbonyl group (O-CO-OCH₂CH(CH₃)₂). This compound is structurally significant due to the electron-withdrawing bromine substituent, which influences its reactivity and physical properties, such as polarity and stability .
The brominated aromatic moiety enhances electrophilic substitution resistance, making the compound useful in pharmaceutical intermediates or agrochemical precursors.
Properties
Molecular Formula |
C12H15BrO2 |
|---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
2-methylpropyl 2-(2-bromophenyl)acetate |
InChI |
InChI=1S/C12H15BrO2/c1-9(2)8-15-12(14)7-10-5-3-4-6-11(10)13/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
YFTOLOMOMGNTRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)CC1=CC=CC=C1Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Isobutyl 2-(2-bromophenyl)acetate belongs to a family of brominated phenylacetate esters. Below is a comparative analysis with structurally related compounds:
Key Differences:
Ester Group Impact :
- Isobutyl esters (e.g., this compound) exhibit higher hydrophobicity and lower volatility compared to ethyl or methyl esters due to branched alkyl chains .
- Methyl esters (e.g., Methyl 2-(2-bromophenyl)acetate) are more volatile and often used in reactions requiring mild conditions .
Substituent Effects :
- Bromine at the ortho position (as in this compound) increases steric hindrance and reduces reactivity in nucleophilic substitutions compared to para-substituted analogs (e.g., methyl 2-bromo-2-(4-bromophenyl)acetate) .
- Methoxy groups (e.g., Ethyl 2-bromo-2-(2-methoxyphenyl)acetate) enhance solubility in polar solvents, facilitating use in chiral syntheses .
Applications: Phenoxyacetate derivatives (e.g., Isobutyl 2,4-dichlorophenoxyacetate) are primarily herbicidal, whereas phenylacetates (e.g., this compound) are more common in pharmaceuticals due to their aromatic stability .
Research Findings and Industrial Relevance
Synthetic Utility :
- Methyl 2-(2-bromophenyl)acetate is synthesized via acid-catalyzed esterification with 95% yield, suggesting efficient scalability for industrial use .
- Ethyl 2-bromophenylacetate’s commercial availability (PubChem CID: 2780092) highlights its role as a versatile intermediate in cross-coupling reactions .
Comparative Volatility :
- Isobutyl acetate, a simpler analog, has a boiling point of 117°C, whereas ethyl and methyl esters of brominated phenylacetates are expected to have lower boiling points due to reduced molecular weight .
Biological Interactions: In fermentation studies, isobutyl alcohol (a precursor to isobutyl esters) shows synergistic production with Saccharomyces cerevisiae, hinting at biotechnological routes for ester synthesis .
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